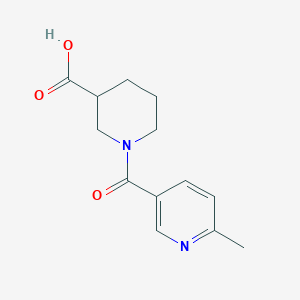

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

1-(6-methylpyridine-3-carbonyl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C13H16N2O3/c1-9-4-5-10(7-14-9)12(16)15-6-2-3-11(8-15)13(17)18/h4-5,7,11H,2-3,6,8H2,1H3,(H,17,18) |

InChI Key |

APKXQOVSNDHCQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)N2CCCC(C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Nitric Acid Oxidation of 2-Methyl-5-Alkylpyridines

The industrial-scale synthesis of 6-methylnicotinic acid involves nitric acid oxidation of 2-methyl-5-alkylpyridines (e.g., 2-methyl-5-ethylpyridine). Key steps include:

- Reaction Conditions : 70–100% HNO₃, 250–325°C, 30–650 psi pressure.

- Mechanism : Nitric acid acts as both oxidant and solvent, selectively oxidizing the alkyl side chain to a carboxylic acid.

- Yield : 85–93% after purification via copper salt precipitation.

Equation :

$$

\text{2-Methyl-5-ethylpyridine} + \text{HNO}3 \rightarrow \text{6-Methylnicotinic acid} + \text{NO}x \text{ byproducts}

$$

Synthesis of Piperidine-3-Carboxylic Acid

Catalytic Hydrogenation of Pyridine-3-Carboxylic Acid

Piperidine-3-carboxylic acid is synthesized via hydrogenation of pyridine-3-carboxylic acid under high-pressure H₂:

- Catalyst : Palladium on carbon (Pd/C, 5% loading).

- Conditions : 80–100°C, 3–5 MPa H₂ pressure, aqueous medium.

- Yield : 85–99% after recrystallization.

Equation :

$$

\text{Pyridine-3-carboxylic acid} + 3\text{H}_2 \xrightarrow{\text{Pd/C}} \text{Piperidine-3-carboxylic acid}

$$

Amide Bond Formation Strategies

Acyl Chloride-Mediated Acylation

Procedure :

- Activation : Convert 6-methylnicotinic acid to its acyl chloride using SOCl₂ or (COCl)₂.

- Coupling : React acyl chloride with piperidine-3-carboxylic acid in anhydrous DCM with Et₃N.

- Yield : 70–75% after column chromatography.

Limitations : Competing esterification with the piperidine carboxylic acid necessitates protection/deprotection steps.

HATU/DIPEA Coupling

Procedure :

- Activation : Combine 6-methylnicotinic acid (1 eq), HATU (1.1 eq), and DIPEA (3 eq) in DMF.

- Amidation : Add piperidine-3-carboxylic acid (1 eq) and stir at 25°C for 12 h.

- Yield : 82–89% after prep-HPLC.

Advantages : High functional group tolerance; no protection required.

EDC/DMAP with HOBt

Procedure :

- Activation : Mix 6-methylnicotinic acid (1 eq), EDC (1 eq), HOBt (0.1 eq), and DMAP (1 eq) in DCM.

- Amidation : Add piperidine-3-carboxylic acid (1 eq) and stir at 0°C → 25°C.

- Yield : 75–80% after aqueous workup.

Applications : Ideal for electron-deficient amines.

Comparative Analysis of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 6-methylnicotinoyl group balances lipophilicity and aromaticity, contrasting with electron-withdrawing groups (e.g., Cl in ) that may increase reactivity or toxicity. Pyrazine derivatives (e.g., ) exhibit higher thermal stability but lack the pyridine ring’s hydrogen-bonding capacity.

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas methyl or trifluorophenyl groups (e.g., ) enhance lipophilicity, critical for blood-brain barrier penetration.

Biological Activity

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and as a possible multi-targeting agent. This article reviews the biological activities associated with this compound, drawing on diverse research findings and case studies.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 84358-13-4

The compound has been studied for its interactions with various biological targets, particularly in the context of neurodegenerative diseases. It acts primarily as a GABA reuptake inhibitor, which is significant for conditions involving GABAergic neurotransmission dysfunction, such as Alzheimer's Disease (AD) and epilepsy .

Neuropharmacological Effects

This compound has shown promise in several studies:

- GABA Reuptake Inhibition : This compound, similar to nipecotic acid derivatives, has been identified as a potent GABA reuptake inhibitor. GABA (gamma-aminobutyric acid) is crucial for regulating neuronal excitability throughout the nervous system. Inhibition of its reuptake can enhance GABAergic transmission, potentially alleviating symptoms in disorders like epilepsy and anxiety .

- Antioxidant Properties : Recent studies have indicated that derivatives of this compound may possess antioxidant activities, which are beneficial in combating oxidative stress associated with neurodegeneration. The ability to inhibit lipid peroxidation and reduce oxidative protein glycation has been highlighted in various assays .

Anti-inflammatory Activity

Research has demonstrated that compounds related to this compound exhibit anti-inflammatory properties. These activities are significant as inflammation plays a critical role in the progression of neurodegenerative diseases:

- Inhibition of Lipoxygenase (LOX) : Some derivatives have shown moderate inhibition of LOX, an enzyme involved in the inflammatory response. This inhibition could help mitigate inflammation-related damage in neurodegenerative conditions .

Study 1: GABA Reuptake Inhibition

A study investigating the effects of various nipecotic acid derivatives found that compounds with structural similarities to this compound exhibited significant GABA reuptake inhibition. The IC50 values for these compounds ranged from 20 μM to 47 μM, indicating strong potential for therapeutic applications in epilepsy treatment .

Study 2: Antioxidant Activity

In another study focused on oxidative stress, several derivatives were tested for their ability to inhibit lipid peroxidation. The results showed that some compounds achieved up to 57% inhibition at concentrations around 100 μM, suggesting that these compounds could be effective in reducing oxidative damage associated with neurodegenerative diseases .

Data Tables

| Compound | IC50 (μM) | % Inhibition (Lipid Peroxidation) | % Oedema Reduction |

|---|---|---|---|

| Compound A | 20 | 57 | 61 |

| Compound B | 30 | 41 | 49 |

| Compound C | 47 | 33 | 37 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.